molecular formula C23H24N4O4S B11358796 3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B11358796
M. Wt: 452.5 g/mol
InChI Key: WLMZMJFHYZJQPZ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide is a complex organic compound that features a combination of methoxyphenyl, pyrrolidinyl, and thiadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps:

    Formation of the 4-methoxyphenyl group: This can be achieved through the methylation of phenol using methanol in the presence of an acid catalyst.

    Synthesis of the pyrrolidin-3-yl group: This involves the cyclization of appropriate precursors under controlled conditions.

    Formation of the 1,3,4-thiadiazol-2-yl group: This can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling reactions: The final step involves coupling the synthesized groups under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidinyl and thiadiazolyl moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets. The methoxyphenyl groups may interact with hydrophobic pockets, while the thiadiazolyl group could form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1-propanol: A simpler compound with a methoxyphenyl group and a propanol moiety.

    1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a methoxyphenyl group and a benzotriazinyl moiety.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide lies in its combination of multiple functional groups, which allows for diverse interactions and applications. Its structural complexity provides opportunities for unique reactivity and potential bioactivity that simpler compounds may not offer.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C23H24N4O4S/c1-30-18-8-3-15(4-9-18)5-12-20(28)24-23-26-25-22(32-23)16-13-21(29)27(14-16)17-6-10-19(31-2)11-7-17/h3-4,6-11,16H,5,12-14H2,1-2H3,(H,24,26,28)

InChI Key

WLMZMJFHYZJQPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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